

Structure Elucidation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE

Cat. No.: B054866

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

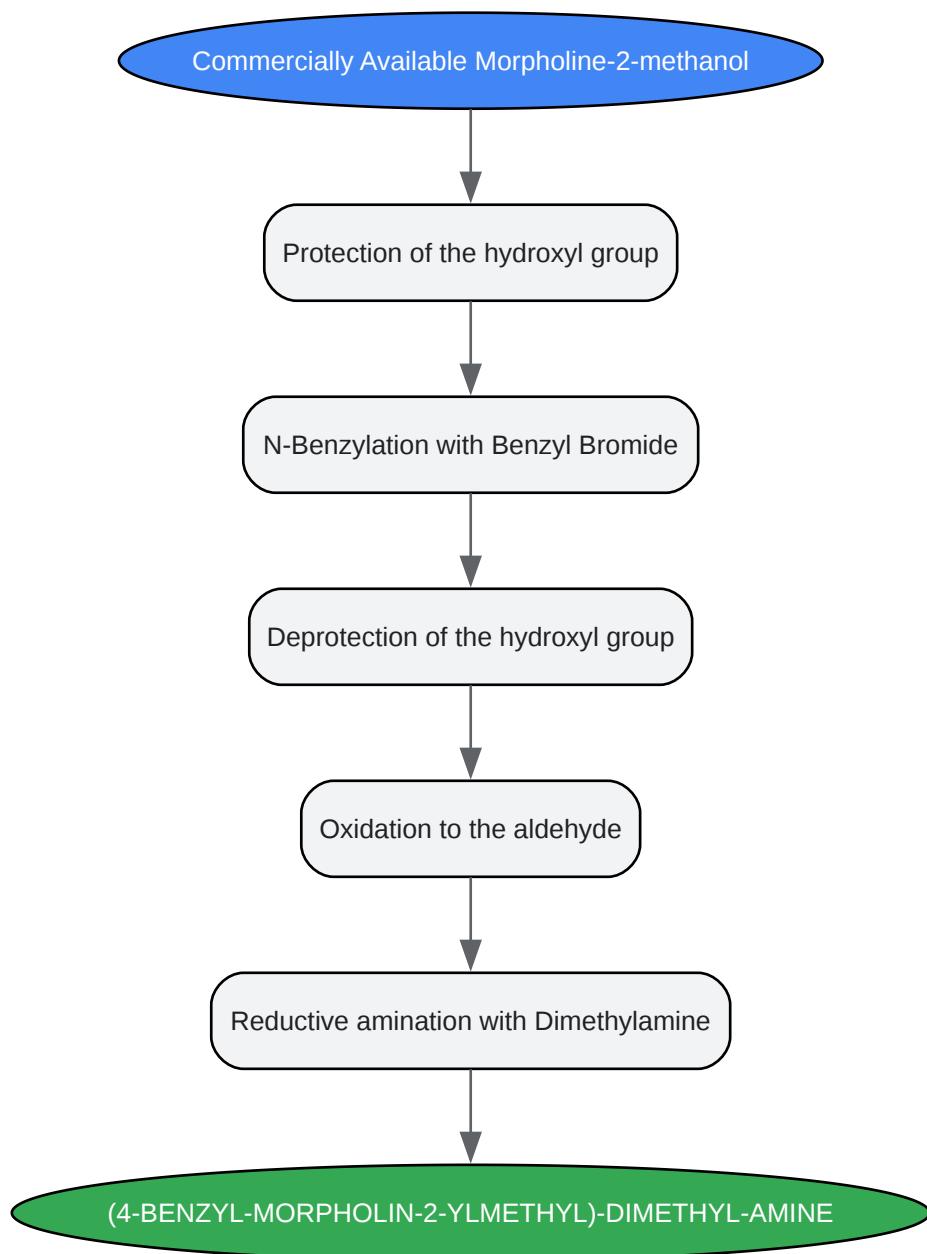
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE**. This document details the putative synthesis, spectroscopic characterization, and potential biological significance of this molecule, offering valuable insights for its application in pharmaceutical research and development.

Chemical Structure and Properties

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a substituted morpholine derivative featuring a benzyl group attached to the morpholine nitrogen, and a dimethylaminomethyl substituent at the 2-position of the morpholine ring. The presence of the morpholine scaffold, a privileged structure in medicinal chemistry, suggests potential biological activity.^{[1][2]} The benzyl and dimethylamino moieties are expected to influence its lipophilicity, receptor binding affinity, and metabolic stability.

Table 1: Predicted Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₂ N ₂ O	Calculated
Molecular Weight	234.34 g/mol	Calculated
XLogP3	1.8	Predicted
Hydrogen Bond Donor Count	0	Predicted
Hydrogen Bond Acceptor Count	3	Predicted
Rotatable Bond Count	4	Predicted


Synthesis and Characterization

While a specific synthetic protocol for **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE** has not been detailed in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 4-benzyl-morpholine derivatives.

Proposed Synthetic Protocol

A potential synthesis could involve a multi-step process starting from commercially available reagents. One possible route is the N-benzylation of a suitable morpholine precursor followed by the introduction of the dimethylaminomethyl group at the C-2 position.

Experimental Workflow: Proposed Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE**.

Spectroscopic Data (Predicted)

The structural elucidation of **(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE** would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Based on the analysis of

structurally similar compounds found in patent literature, a predicted set of spectral data is presented below.[3]

Table 2: Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25-7.40	m	5H	Ar-H (benzyl)
3.85-3.95	m	1H	O-CH ₂ (morpholine)
3.60-3.70	m	1H	O-CH ₂ (morpholine)
3.55	s	2H	N-CH ₂ -Ph (benzyl)
2.80-2.90	m	1H	N-CH ₂ (morpholine)
2.65-2.75	m	1H	N-CH ₂ (morpholine)
2.50-2.60	m	1H	CH-CH ₂ N (morpholine)
2.30-2.45	m	2H	CH ₂ -N(CH ₃) ₂
2.25	s	6H	N(CH ₃) ₂
2.00-2.10	m	1H	N-CH ₂ (morpholine)
1.80-1.90	m	1H	N-CH ₂ (morpholine)

Table 3: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

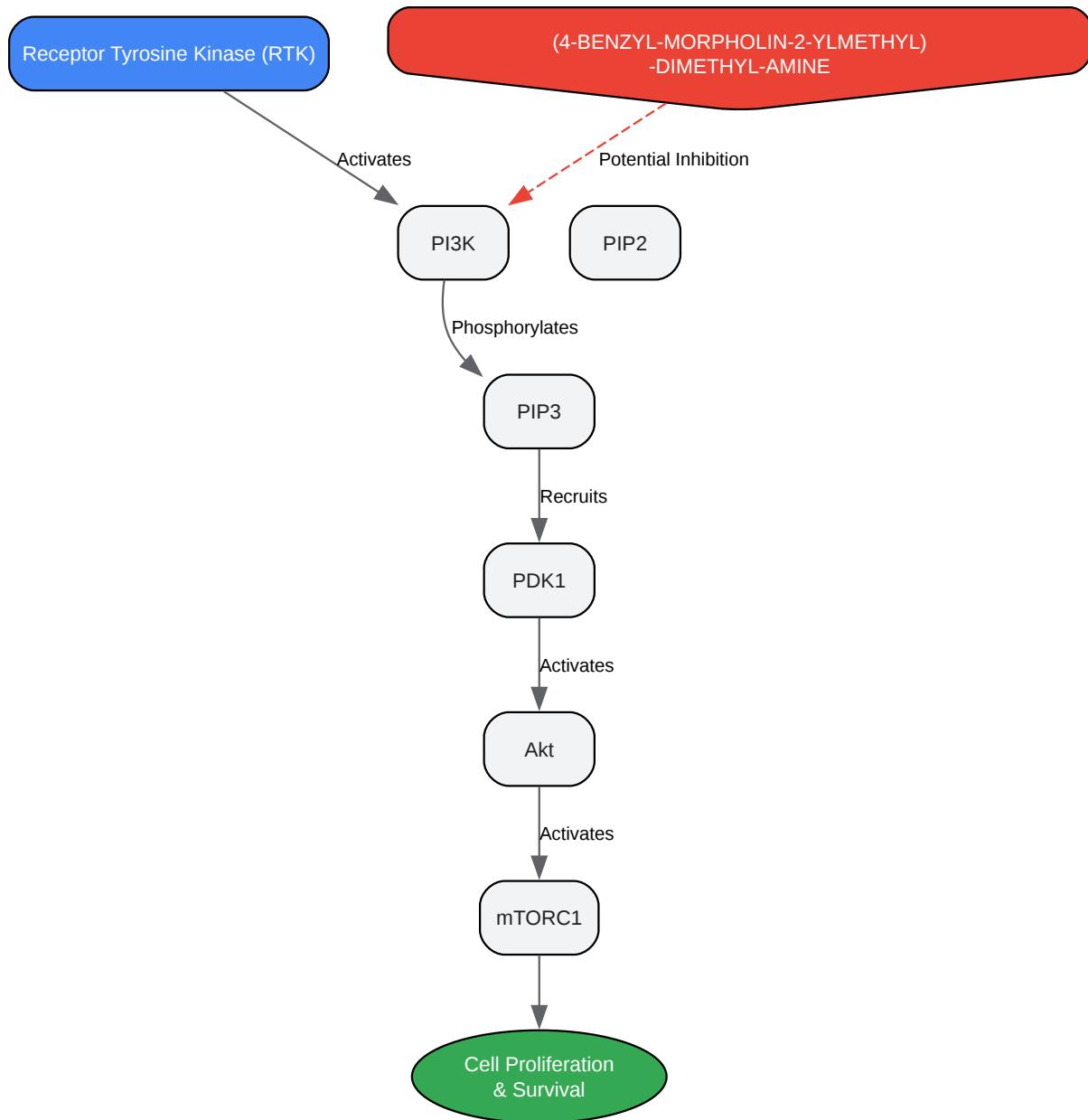
Chemical Shift (δ) ppm	Assignment
138.0	Ar-C (quaternary, benzyl)
129.0	Ar-CH (benzyl)
128.5	Ar-CH (benzyl)
127.0	Ar-CH (benzyl)
70.0	O-CH ₂ (morpholine)
67.0	CH-CH ₂ N (morpholine)
62.0	N-CH ₂ -Ph (benzyl)
60.0	CH ₂ -N(CH ₃) ₂
54.0	N-CH ₂ (morpholine)
45.0	N(CH ₃) ₂

Mass Spectrometry (Predicted)

Mass spectrometry would be employed to confirm the molecular weight and to gain further structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
235.18	[M+H] ⁺
144.11	[M - C ₇ H ₇] ⁺
91.05	[C ₇ H ₇] ⁺ (benzyl cation)
58.07	[C ₃ H ₈ N] ⁺ (dimethylaminomethyl cation)


Potential Biological Activity and Signaling Pathways

Substituted morpholines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[2][4][5]} The structural features of (4-

BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE suggest that it may interact with various biological targets. For instance, the benzylmorpholine core is found in compounds designed as dual serotonin and norepinephrine reuptake inhibitors.[3]

Given the prevalence of morpholine-containing compounds as kinase inhibitors, a plausible hypothesis is that this molecule could modulate a kinase-mediated signaling pathway. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothesized Signaling Pathway Interaction

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Conclusion

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a compound of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, a proposed synthetic strategy, and predicted analytical data to aid in its definitive characterization. The hypothesized interaction with key signaling pathways, such as the PI3K/Akt/mTOR pathway, warrants experimental validation and could open new avenues for the development of novel therapeutic agents. Further research is essential to fully elucidate the structure-activity relationship and therapeutic potential of this and related substituted morpholine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054866#4-benzyl-morpholin-2-ylmethyl-dimethyl-amine-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com